

N,3-dihydroxybenzamide chemical properties and structure

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Compound of Interest

Compound Name: N,3-dihydroxybenzamide

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An In-depth Technical Guide to N,3dihydroxybenzamide Core Chemical Properties and Structure

N,3-dihydroxybenzamide is a chemical compound belonging to the benzamide class. It is recognized for its role as a histone deacetylase (HDAC) inhibitor, a function critical to its potential therapeutic applications.

Chemical Identity and Structure

The fundamental structural and identifying information for **N,3-dihydroxybenzamide** is summarized below.



Property	Value
IUPAC Name	N,3-dihydroxybenzamide
Molecular Formula	C7H7NO3[1][2]
Molecular Weight	153.14 g/mol [2]
CAS Number	3809-24-5
SMILES	C1=CC(=CC(=C1)C(=O)NO)O
InChI	InChI=1S/C7H7NO3/c9-6-3-1-2-5(4-6)7(8)10- 11/h1-4,9,11H,(H,8,10)

The structure of **N,3-dihydroxybenzamide** features a benzene ring substituted with a hydroxyl group at the meta-position (position 3) and a hydroxamic acid functional group (-C(=O)N(O)H). This hydroxamic acid moiety is a key structural feature for its biological activity, particularly its ability to chelate the zinc ion within the active site of histone deacetylases.

Experimental Protocols Synthesis of N,3-dihydroxybenzamide

A common synthetic route to **N,3-dihydroxybenzamide** involves the conversion of a carboxylic acid to a hydroxamic acid. A representative protocol is detailed below.

Objective: To synthesize **N,3-dihydroxybenzamide** from a suitable starting material. While a specific protocol for **N,3-dihydroxybenzamide** was not found in the search results, a general procedure for the synthesis of similar hydroxamic acids can be adapted. A plausible route starts from 3-hydroxybenzoic acid.

Materials:

- 3-Hydroxybenzoic acid
- Thionyl chloride or a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) and HOBt (Hydroxybenzotriazole)[3]
- Hydroxylamine hydrochloride[4]



- A base such as triethylamine or potassium hydroxide[4]
- Anhydrous solvent (e.g., Dichloromethane, Methanol)[3]

Procedure:

- Activation of the Carboxylic Acid: 3-hydroxybenzoic acid is converted to a more reactive species.
 - Method A (Acid Chloride): Reflux 3-hydroxybenzoic acid with an excess of thionyl chloride to form 3-hydroxybenzoyl chloride. The excess thionyl chloride is then removed under reduced pressure.
 - Method B (Coupling Agents): Dissolve 3-hydroxybenzoic acid in an anhydrous solvent like dichloromethane. Add HOBt and DCC and stir the solution at room temperature.
- Formation of Hydroxylamine Free Base: In a separate flask, dissolve hydroxylamine hydrochloride in a suitable solvent like methanol. Add a stoichiometric equivalent of a base like potassium hydroxide to neutralize the hydrochloride, precipitating potassium chloride and leaving free hydroxylamine in solution.[4] The precipitate is removed by filtration.
- Amidation Reaction: The solution of free hydroxylamine is slowly added to the activated 3-hydroxybenzoic acid derivative from step 1 at a controlled temperature (often cooled in an ice bath). The reaction mixture is then stirred for several hours at room temperature.[3]
- Work-up and Purification:
 - The reaction mixture is typically filtered to remove any solid byproducts (like dicyclohexylurea if DCC was used).[3]
 - The solvent is evaporated under reduced pressure.
 - The crude product is then purified, commonly by recrystallization from a suitable solvent system like ethanol and ethyl acetate, to yield pure **N,3-dihydroxybenzamide**.[5]

Characterization: The final product should be characterized by techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.[5]



Biological Activity and Mechanism of Action

N,3-dihydroxybenzamide and its derivatives are primarily investigated for their activity as histone deacetylase (HDAC) inhibitors.[6] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[7][8] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[7]

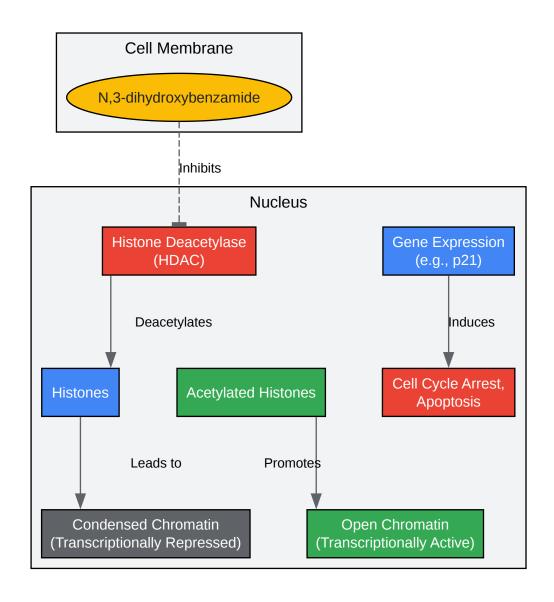
By inhibiting HDACs, **N,3-dihydroxybenzamide** helps maintain a state of histone hyperacetylation, leading to a more open chromatin structure and the transcription of genes that can induce, for example, cell cycle arrest and apoptosis in cancer cells.[7]

The mechanism of inhibition involves the hydroxamic acid group chelating the zinc ion (Zn²⁺) in the active site of the HDAC enzyme, which is crucial for its catalytic activity.[9]

Signaling Pathway of HDAC Inhibition

The inhibition of HDACs by **N,3-dihydroxybenzamide** initiates a cascade of events within the cell, primarily affecting gene expression.





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Caption: Signaling pathway of N,3-dihydroxybenzamide as an HDAC inhibitor.

Experimental Protocol: In Vitro HDAC Inhibition Assay

To quantify the inhibitory potential of **N,3-dihydroxybenzamide** against specific HDAC isoforms, a fluorogenic in vitro assay is commonly employed.[5][10]

Objective: To determine the IC₅₀ value of **N,3-dihydroxybenzamide** for a specific HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3).[5]



Materials:

- Recombinant human HDAC enzyme (e.g., HDAC1)[5]
- Fluorogenic peptide substrate (e.g., Ac-RHKK(acetyl)-AMC)[5]
- N,3-dihydroxybenzamide (inhibitor) at various concentrations
- Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, 0.2 mg/ml BSA, pH 7.4)[5]
- Developer solution (e.g., Trypsin in 1 mM HCl with a known pan-HDAC inhibitor like SAHA to stop the reaction)[5][11]
- 96-well half-area plates[10]
- Fluorescence plate reader[5]

Procedure:

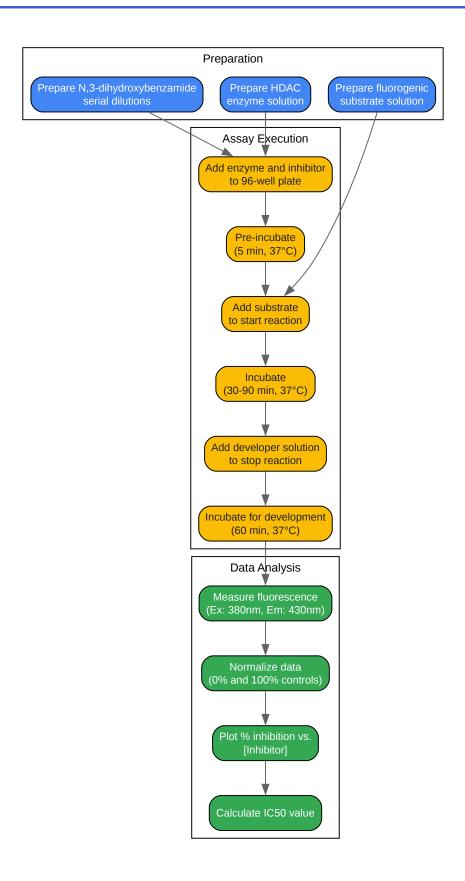
- Preparation: Prepare serial dilutions of N,3-dihydroxybenzamide in assay buffer. Also,
 prepare solutions of the HDAC enzyme and the fluorogenic substrate in assay buffer.
- Incubation: In a 96-well plate, add the HDAC enzyme solution to wells containing different concentrations of **N,3-dihydroxybenzamide**.[5] Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).[10] Allow the enzyme and inhibitor to preincubate for a short period (e.g., 5 minutes at 37°C).[5]
- Reaction Initiation: Start the enzymatic reaction by adding the fluorogenic substrate to all wells.[5] Incubate the plate at 37°C for a defined period (e.g., 30-90 minutes, depending on the enzyme).[5]
- Reaction Termination and Development: Stop the reaction by adding the developer solution.
 [5] The trypsin in the developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.[11] Allow this development step to proceed for a set time (e.g., 60 minutes at 37°C).[5]



- Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 430 nm).[5]
- Data Analysis:
 - Subtract the background fluorescence from all readings.
 - Normalize the data with the uninhibited reaction representing 100% activity.
 - Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
 - Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Experimental Workflow Diagram





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Caption: Workflow for an in vitro HDAC inhibition assay.



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